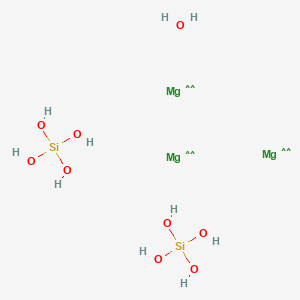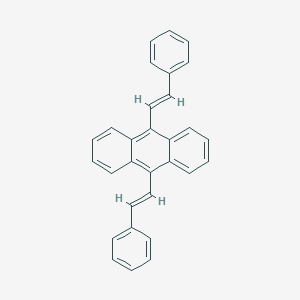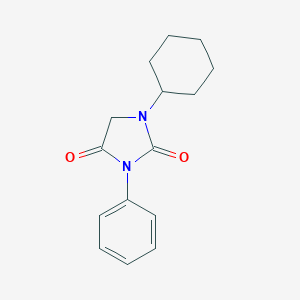
Hydantoin, 1-cyclohexyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 1-cyclohexyl-3-phenyl-, also known as phenytoin, is a widely used antiepileptic drug that was first synthesized in 1908. It is a member of the hydantoin family, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Phenytoin is an important drug in the treatment of epilepsy and other neurological disorders, and it has been the subject of extensive scientific research.
作用機序
The exact mechanism of action of Hydantoin, 1-cyclohexyl-3-phenyl- is not fully understood, but it is thought to involve the modulation of voltage-gated sodium channels in the brain. By binding to these channels, Hydantoin, 1-cyclohexyl-3-phenyl- can reduce the influx of sodium ions into neurons, which can help to prevent the spread of abnormal electrical activity that can lead to seizures.
生化学的および生理学的効果
Phenytoin has a number of biochemical and physiological effects in the body. It can alter the metabolism of other drugs, leading to potential drug interactions. It can also cause changes in liver function and blood cell counts. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- can affect the levels of various neurotransmitters in the brain, which can have an impact on mood and behavior.
実験室実験の利点と制限
Phenytoin has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it useful for studying the effects of sodium channel modulation in the brain. However, there are also limitations to its use, including potential drug interactions and side effects that can complicate experimental results.
将来の方向性
There are many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-. One area of interest is the development of new drugs that target the same sodium channels as Hydantoin, 1-cyclohexyl-3-phenyl- but with fewer side effects. Another area of research is the investigation of Hydantoin, 1-cyclohexyl-3-phenyl-'s effects on other neurotransmitter systems in the brain, which could have implications for the treatment of psychiatric disorders. Finally, there is ongoing research into the genetic factors that influence the response to Hydantoin, 1-cyclohexyl-3-phenyl- and other antiepileptic drugs, which could lead to personalized treatment approaches for epilepsy and other neurological disorders.
In conclusion, hydantoin, 1-cyclohexyl-3-phenyl- or Hydantoin, 1-cyclohexyl-3-phenyl-, is a widely used antiepileptic drug that has been the subject of extensive scientific research. Its mechanism of action involves the modulation of voltage-gated sodium channels in the brain, and it has a number of biochemical and physiological effects in the body. While there are limitations to its use in lab experiments, there are also many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-, including the development of new drugs and personalized treatment approaches for neurological disorders.
合成法
Phenytoin can be synthesized by the condensation of benzil and urea in the presence of sodium ethoxide. The resulting product is then cyclized to form the hydantoin ring. This synthesis method has been used for many years and has been well-established.
科学的研究の応用
Phenytoin has been extensively studied for its therapeutic effects in the treatment of epilepsy and other neurological disorders. It has been shown to be effective in controlling seizures and reducing the frequency and severity of epileptic episodes. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- has been investigated for its potential use in the treatment of neuropathic pain, bipolar disorder, and other psychiatric conditions.
特性
CAS番号 |
14395-03-0 |
|---|---|
製品名 |
Hydantoin, 1-cyclohexyl-3-phenyl- |
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
1-cyclohexyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2 |
InChIキー |
FOHDSCCOYUATRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
その他のCAS番号 |
14395-03-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



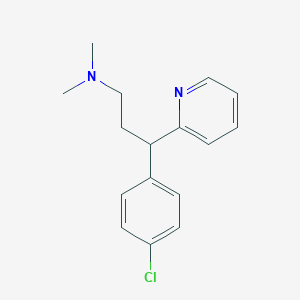
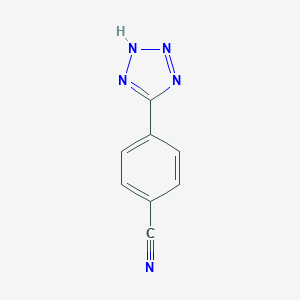
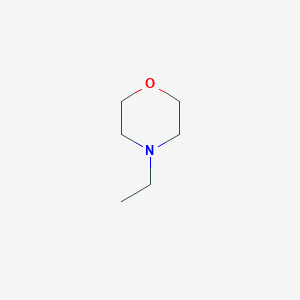
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
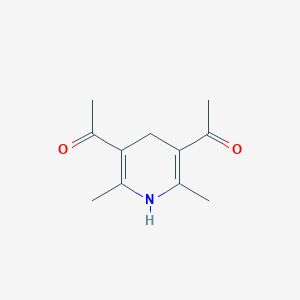
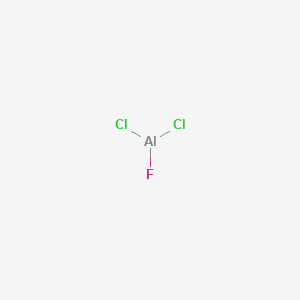

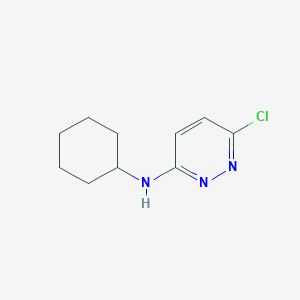
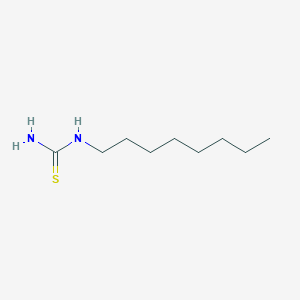
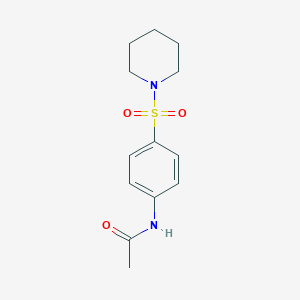
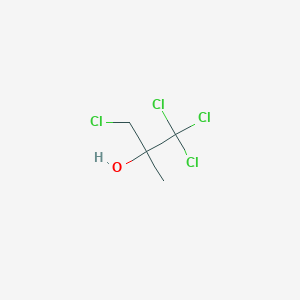
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
